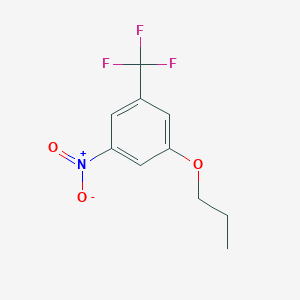
1-Nitro-3-propoxy-5-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Nitro-3-propoxy-5-(trifluoromethyl)benzene is an organic compound characterized by a nitro group, a propoxy group, and a trifluoromethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Nitro-3-propoxy-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 3-propoxy-5-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances yield and purity while minimizing the risk of hazardous by-products. The use of catalysts and optimized reaction parameters further improves the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 1-Nitro-3-propoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with strong nucleophiles like sodium methoxide can replace the propoxy group with a methoxy group.
Oxidation: The compound can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Reduction: 1-Amino-3-propoxy-5-(trifluoromethyl)benzene.
Substitution: 1-Nitro-3-methoxy-5-(trifluoromethyl)benzene.
Oxidation: 1-Nitro-3-(trifluoromethyl)benzaldehyde or 1-nitro-3-(trifluoromethyl)benzoic acid.
科学的研究の応用
1-Nitro-3-propoxy-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its unique functional groups.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings that benefit from the compound’s stability and reactivity.
作用機序
The mechanism by which 1-nitro-3-propoxy-5-(trifluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. This makes the compound a useful intermediate in electrophilic aromatic substitution reactions. In biological systems, the nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially affecting enzyme activity and signaling pathways.
類似化合物との比較
1-Nitro-3-propoxy-5-(trifluoromethyl)benzene can be compared with other nitrobenzene derivatives:
1-Nitro-3-methoxy-5-(trifluoromethyl)benzene: Similar in structure but with a methoxy group instead of a propoxy group, leading to different reactivity and solubility properties.
1-Nitro-3-ethoxy-5-(trifluoromethyl)benzene: The ethoxy group provides different steric and electronic effects compared to the propoxy group.
1-Nitro-3-propoxybenzene: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical and agrochemical research.
特性
IUPAC Name |
1-nitro-3-propoxy-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-2-3-17-9-5-7(10(11,12)13)4-8(6-9)14(15)16/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAAIANDUZFELQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














